molecular formula C7H5BrFNO2 B567545 3-Amino-2-bromo-5-fluorobenzoic acid CAS No. 1343343-57-6

3-Amino-2-bromo-5-fluorobenzoic acid

Cat. No.: B567545
CAS No.: 1343343-57-6
M. Wt: 234.024
InChI Key: RJECBRNCVDCAQH-UHFFFAOYSA-N
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Description

3-Amino-2-bromo-5-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzoic acid, featuring amino, bromo, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-bromo-5-fluorobenzoic acid typically involves the bromination of 2-amino-3-fluorobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) in dichloromethane at room temperature. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-bromo-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Major Products Formed:

    Substitution Reactions: Formation of substituted benzoic acids.

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of aminobenzoic acids.

Scientific Research Applications

3-Amino-2-bromo-5-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-bromo-5-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In pharmaceuticals, its mechanism would be related to the specific drug it helps synthesize, potentially involving interactions with biological targets such as enzymes or receptors.

Comparison with Similar Compounds

  • 2-Amino-3-bromo-5-fluorobenzoic acid
  • 2-Amino-5-bromo-3-fluorobenzoic acid
  • 3-Amino-5-bromo-2-fluorobenzoic acid

Comparison: 3-Amino-2-bromo-5-fluorobenzoic acid is unique due to the specific positions of its substituents on the benzene ring. This positional arrangement can influence its reactivity and the types of reactions it undergoes. For example, the presence of the amino group at the 3-position and the bromo and fluoro groups at the 2- and 5-positions, respectively, can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .

Properties

IUPAC Name

3-amino-2-bromo-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJECBRNCVDCAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734512
Record name 3-Amino-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343343-57-6
Record name 3-Amino-2-bromo-5-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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